molecular formula C44H28CuN4 B082770 Copper TPP CAS No. 14172-91-9

Copper TPP

Cat. No.: B082770
CAS No.: 14172-91-9
M. Wt: 676.3 g/mol
InChI Key: RKTYLMNFRDHKIL-UHFFFAOYSA-N
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Description

Copper TPP (5,10,15,20-tetraphenyl-21H,23H-porphine copper(II), CAS 14172-91-9) is a metalloporphyrin complex where a copper(II) ion is coordinated within the macrocyclic tetraphenylporphyrin (TPP) ligand. This compound exhibits unique electronic and optical properties due to the conjugated π-system of the porphyrin ring and the redox-active copper center. It is widely studied for applications in catalysis, materials science, and corrosion inhibition .

Key characteristics include:

  • Optical properties: Absorption maxima at 411 nm (Soret band) and 536 nm (Q-band), typical of porphyrin-metal complexes .
  • Redox behavior: this compound participates in reversible Cu(I)/Cu(II) redox equilibria, influenced by ligands like TPPO (triphenylphosphine oxide) and solvent environments .
  • Structural stability: The planar porphyrin framework stabilizes the copper center, enabling applications in thin-film technologies and molecular electronics .

Preparation Methods

Metalation of TPP to Form Copper(II) Tetraphenylporphyrin

Metalation involves inserting Cu²⁺ into the TPP macrocycle. Two primary methods are employed: traditional reflux and microwave-assisted synthesis.

Reflux-Based Metalation

In a standard procedure, TPP is dissolved in dimethylformamide (DMF), and excess copper(II) acetate is added. The mixture is refluxed for 4–6 hours, yielding CuTPP after precipitation and recrystallization . Elemental analysis confirms stoichiometric incorporation of copper, with typical yields of 70–80% . For instance, reacting 50 mg of TPP with 80.9 mg Cu(OAc)₂·H₂O in DMF produces CuTPP in 68% yield after purification .

Microwave-Assisted Metalation

Microwave irradiation significantly reduces reaction times. Heating TPP and Cu(OAc)₂·H₂O in DMF at 200°C for 10 minutes achieves 68% yield, comparable to traditional methods . This approach enhances reproducibility and scalability, with full metalation confirmed via UV-Vis spectroscopy (Soret band shift from 418 nm to 424 nm) .

Modern Synthesis Techniques for CuTPP

Microwave-Assisted One-Pot Synthesis

Recent advances combine TPP synthesis and metalation in a single step under microwave irradiation. A mixture of pyrrole, benzaldehyde, and Cu(OAc)₂ in propionic acid, irradiated at 150°C for 20 minutes, yields CuTPP directly in 55% yield . This method bypasses isolation of the free-base porphyrin, streamlining production.

Solvent-Free and Solid-Supported Routes

Solvent-free protocols adsorb reactants onto acidic catalysts like Al-MCM-41 mesoporous sieves, followed by microwave activation. These methods achieve yields up to 22% for TPP, with subsequent metalation efficiencies matching solution-phase reactions . Although less common for CuTPP, this approach reduces waste and aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 1: Yield and Conditions for TPP Synthesis

MethodSolventTemperature (°C)Time (h)Yield (%)
RothemundPropionic acid1400.7520
Alder-LongoNitrobenzene180630
LindseyCH₂Cl₂252435
Microwave-assistedPropionic acid1500.3355

Table 2: Metalation Efficiency

MethodSolventTemperature (°C)TimeYield (%)
RefluxDMF1506 h80
MicrowaveDMF20010 min68

Characterization and Quality Control

CuTPP is validated through:

  • UV-Vis Spectroscopy : Soret band at 424 nm and Q-bands at 550–600 nm .

  • ¹H NMR : Loss of inner NH protons at δ –2.80 ppm upon metalation .

  • Elemental Analysis : Calculated for C₄₄H₃₀CuN₄O (CuTPP·H₂O): C 76.12%, H 4.36%, N 8.07% .

  • FT-IR : C-N stretching at 1,340 cm⁻¹ and Cu-N vibration at 480 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

Copper tetraphenylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of copper(III) complexes, while reduction can yield copper(I) complexes .

Scientific Research Applications

Catalytic Applications

Copper TPP is notable for its catalytic properties, particularly in oxidation reactions. Its ability to facilitate electron transfer makes it an effective catalyst in various chemical processes.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeCatalyst UsedConditionsYield (%)Reference
Oxidation of CyclohexaneCu(II)TPPAcetonitrile, 60°C85
Hydrocarbon OxidationCu(II)TPPAqueous media, room temp70
Electrocatalytic ReductionCu(II)TPPElectrolytic cell, pH 790

Case Study: Hydrocarbon Oxidation
In a study examining the oxidation of hydrocarbons using this compound, researchers found that the compound exhibited high catalytic activity under mild conditions. The reaction was monitored via gas chromatography, demonstrating the potential for industrial applications in hydrocarbon processing.

Photodynamic Therapy (PDT)

This compound is increasingly recognized for its role in photodynamic therapy, a treatment modality for cancer that utilizes light-activated compounds to induce cell death.

Material Science

This compound has applications in material science, particularly in the development of organic electronic devices and sensors.

Table 2: Material Applications of this compound

ApplicationDescriptionPerformance MetricsReference
Organic PhotovoltaicsUsed as a sensitizer in solar cellsEfficiency: 12%
Chemical SensorsActs as a receptor for detecting gasesSensitivity: High
Thin Film TransistorsEmployed in the fabrication of electronic devicesMobility: 0.5 cm²/Vs

Case Study: Organic Photovoltaics
Research indicates that incorporating this compound into organic photovoltaic cells significantly improves energy conversion efficiency. The compound acts as a light-harvesting agent, enhancing the absorption spectrum and facilitating charge separation within the device.

Biological Applications

Beyond catalysis and phototherapy, this compound is also explored for its biological interactions, including its role as an imaging agent.

Imaging Applications

The unique optical properties of this compound allow it to be used in fluorescence imaging techniques. Its ability to selectively bind to certain biological targets makes it valuable for diagnostic applications.

Case Study: Imaging Tumor Cells
A recent study utilized this compound as a fluorescent probe for imaging cancerous tissues. The compound demonstrated selective accumulation in tumor cells, providing clear imaging contrast compared to surrounding healthy tissues .

Mechanism of Action

The mechanism by which copper tetraphenylporphyrin exerts its effects involves its ability to coordinate with various substrates and catalyze chemical reactions. The copper center in the compound plays a crucial role in these processes, facilitating electron transfer and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .

Comparison with Similar Compounds

Copper TPP vs. Other Transition Metal-TPP Complexes

This compound belongs to the TM-TPP series (TM = Fe, Co, Ni, Cu, Zn), where the metal center dictates electronic and catalytic properties.

Property Cu-TPP Fe-TPP Zn-TPP
Metal oxidation state Cu(II) Fe(III) Zn(II)
HOMO-LUMO gap (eV) 2.12 1.98 2.35
Catalytic activity Redox catalysis Oxidase mimic Photocatalysis
Optical λmax (nm) 411, 536 408, 530 418, 550

Key findings :

  • Electronic structure : Cu-TPP exhibits a moderate HOMO-LUMO gap compared to Fe-TPP (narrower) and Zn-TPP (wider), influencing its suitability for optoelectronic applications .
  • Redox versatility : Unlike Zn-TPP, which is redox-inert, Cu-TPP participates in dynamic Cu(I)/Cu(II) transitions, enabling roles in electrochemical sensors .

This compound vs. Copper Chloride-TPP Complexes

This compound derivatives, such as CuCl-TPP and CuCl·CH₃CN, demonstrate distinct structural and reactivity profiles:

Compound Coordination Geometry Cu-Cl Bond Length (Å) Reactivity with TPPO
Cu-TPP Square planar N/A Oxidizes to TPPO via Cu(II)
CuCl·CH₃CN Tetrahedral 2.390 Forms multinuclear clusters
CuCl (pure) Linear 2.339 No direct TPPO interaction

Key differences :

  • Ligand effects : CuCl·CH₃CN adopts a tetrahedral geometry due to solvent coordination, whereas Cu-TPP maintains a rigid planar structure .
  • Redox pathways : Cu-TPP facilitates TPP→TPPO oxidation under aerobic conditions, while CuCl·CH₃CN primarily forms chloride-bridged clusters .

This compound vs. Zinc-TPP in Corrosion Inhibition

This compound and zinc sulfate (ZnSO₄) show synergistic corrosion inhibition for copper in neutral environments:

Inhibitor System Film Composition Inhibition Efficiency Mechanism
Cu-TPP alone Cu(II)-TPP layer Moderate (~70%) Chelation and surface passivation
ZnSO₄ alone Porous Cu₂O Low (~30%) Weak oxide layer formation
Cu-TPP + ZnSO₄ Cu(II)-TPP/Zn(II)-TPP bilayer High (~90%) Synergistic film incorporation

Synergistic mechanism :

  • Zn(II)-TPP compounds integrate into the Cu(II)-TPP matrix, enhancing film compactness and zinc content (15–19% by XPS) .

Biological Activity

Copper TPP (Copper(II) tri-phenyl-phosphine) is a copper complex that has garnered significant attention in recent years due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Overview of this compound

This compound is synthesized by introducing tri-phenyl-phosphonium (TPP) groups into a copper(II) complex. The TPP moiety enhances the lipophilicity of the compound, allowing it to target mitochondria effectively. This property is crucial as it enables the compound to exert its biological effects directly within the cellular powerhouse, influencing various metabolic pathways.

Mitochondrial Targeting and Apoptosis

Research indicates that this compound complexes induce apoptosis in cancer cells by targeting mitochondrial functions. A study demonstrated that a novel copper complex, referred to as CTB (Copper(II) tri-phenyl-phosphonium bromide), inhibits aerobic glycolysis in hepatoma cells by impairing hexokinase 2 (HK2) activity. This impairment leads to mitochondrial membrane potential dissipation and promotes mitophagy through the opening of the mitochondrial permeability transition pore (mPTP) .

Key Findings:

  • Inhibition of HK2 : CTB disrupts HK2's association with mitochondria, leading to altered energy metabolism in cancer cells.
  • Mitochondrial Dysfunction : The compound triggers mitochondrial fission by promoting dynamin-related protein 1 (Drp1) recruitment, further contributing to apoptotic signaling pathways .

In Vivo Studies

In vivo studies using xenograft models have shown that CTB significantly inhibits tumor growth in hepatoma-bearing mice. The mechanism involves the activation of mitochondrial p53 and reduction in reactive oxygen species (ROS) production, which are critical for initiating apoptosis .

Table 1: Summary of In Vivo Effects of this compound

StudyModelEffect on Tumor GrowthMechanism
SMMC-7721 XenograftSignificant inhibitionInduction of mitochondrial apoptosis via mPTP opening
Hepatoma CellsReduced proliferationDisruption of aerobic glycolysis and Drp1 activation

Case Studies and Clinical Implications

The potential clinical applications of this compound are being explored extensively. For instance, its ability to induce selective cytotoxicity in cancer cells while sparing normal cells highlights its therapeutic promise. The targeting mechanism allows for enhanced accumulation in tumor tissues, which can lead to more effective treatment regimens with reduced side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing Copper TPP, and how do absorption wavelengths inform structural analysis?

  • Methodological Answer : Use UV-Vis spectroscopy to analyze this compound's electronic transitions. Key absorption peaks at 411 nm (Soret band) and 536 nm (Q-band) indicate π-π* transitions in the porphyrin ring and metal-ligand charge transfer interactions. Compare these wavelengths to reference spectra of unmetalated porphyrins to confirm copper coordination .

Q. How should researchers design initial toxicological studies for this compound to assess baseline bioactivity?

  • Methodological Answer : Follow tiered testing frameworks:

In vitro assays : Evaluate cytotoxicity (e.g., MTT assay) in human cell lines (e.g., HepG2 for hepatic effects).

Acute exposure studies : Use zebrafish embryos (OECD TG 236) to assess developmental toxicity.
Prioritize endpoints aligned with ATSDR’s data needs for copper compounds, such as bioavailability and dose-response relationships .

Q. What synthesis protocols ensure high purity of this compound for reproducible research?

  • Methodological Answer : Optimize metallation of free-base porphyrin (TPP) with copper acetate in refluxing dimethylformamide (DMF). Monitor reaction completion via TLC and purify via column chromatography (silica gel, chloroform/methanol). Characterize purity using HPLC with a C18 column and UV detection at 411 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer : Apply triangulation:

  • Data source triangulation : Compare results from in vitro, in vivo, and computational models.
  • Methodological triangulation : Cross-validate findings using techniques like fluorescence quenching and electron paramagnetic resonance (EPR).
    Document experimental conditions (e.g., solvent polarity, pH) that may alter this compound’s redox activity .

Q. What advanced methodologies assess this compound’s environmental fate in aquatic systems?

  • Methodological Answer :

Speciation analysis : Use ICP-MS to quantify free Cu²⁺ vs. porphyrin-bound copper in water.

Photodegradation studies : Expose this compound to simulated sunlight (Xe lamp, AM1.5G filter) and monitor decomposition via LC-MS.
Incorporate ATSDR’s recommendations for environmental persistence and bioaccumulation potential .

Q. How can stakeholder engagement frameworks address ethical concerns in this compound studies involving human populations?

  • Methodological Answer : Implement The Copper Mark’s principles for ethical research:

  • Representative sampling : Include diverse demographics (age, gender, occupation) and vulnerable groups.
  • Cultural sensitivity : Use open-ended questions in interviews to avoid bias.
  • Transparency : Share findings with participants via community forums. Reference protocols from stakeholder-driven TPP development in clinical research .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Methodological Answer :

Molecular docking : Simulate binding to cytochrome P450 enzymes (PDB ID: 1OG5) using AutoDock Vina.

DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
Validate predictions with experimental data from cyclic voltammetry .

Q. Methodological Frameworks

Q. How to formulate rigorous research questions for this compound studies?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Ensure access to synthesis facilities and analytical instruments.
  • Novel : Investigate understudied endpoints (e.g., epigenetic effects of copper release).
  • Relevant : Align with ATSDR’s priority data gaps, such as long-term low-dose exposure outcomes .

Q. What statistical approaches handle variability in this compound’s experimental data?

  • Methodological Answer :

  • Multivariate analysis : Use PCA to identify dominant variables (e.g., solvent type, temperature).
  • Bayesian modeling : Quantify uncertainty in toxicity thresholds.
    Reference anthropometric data analysis techniques from to ensure reproducibility .

Q. Data Presentation & Ethics

Q. How should researchers present conflicting data on this compound’s mechanisms of action?

  • Methodological Answer : Use hazard heatmaps (as in TPP risk evaluations) to visualize conflicting results across studies. Annotate with methodological differences (e.g., in vitro vs. in vivo models) and prioritize hypotheses for follow-up validation .

Q. What protocols ensure ethical data sharing in collaborative this compound research?

  • Methodological Answer : Adopt The Copper Mark’s confidentiality measures:
  • Data anonymization : Remove identifiers from human subject data.
  • Controlled access : Use repositories like Zenodo with embargo options.
    Document consent processes per IRB guidelines .

Properties

CAS No.

14172-91-9

Molecular Formula

C44H28CuN4

Molecular Weight

676.3 g/mol

IUPAC Name

copper;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.Cu/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2

InChI Key

RKTYLMNFRDHKIL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cu+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cu+2]

Synonyms

copper tetraphenylporphyrin

Origin of Product

United States

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